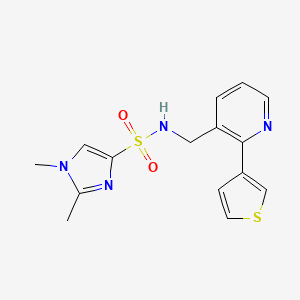

1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide (CAS No. 2034269-59-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2S2, with a molecular weight of 348.44 g/mol. The structure features a sulfonamide group, which is known for its pharmacological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Bacillus subtilis | 0.75 | 1.5 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, with the lowest MIC observed against Staphylococcus aureus .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated, particularly in relation to cyclooxygenase (COX) inhibition.

Table 2: Anti-inflammatory Activity Data

The IC50 value for the compound indicates moderate anti-inflammatory activity compared to standard drugs like diclofenac, suggesting its potential as a therapeutic agent in inflammatory conditions .

The biological activity of the compound is hypothesized to be linked to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The presence of the imidazole ring is crucial for its interaction with biological targets.

Case Studies

A recent study highlighted the effectiveness of various derivatives of imidazole and their impact on microbial resistance patterns. The findings suggested that modifications to the imidazole structure could enhance antimicrobial potency .

Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that structural variations significantly influenced COX inhibition and overall therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide exhibit promising anticancer properties. For instance, derivatives of pyridine and imidazole have been shown to inhibit receptor tyrosine kinases, which are critical in cancer progression. In vitro tests demonstrated that these compounds can outperform established treatments like imatinib against certain cancer cell lines, including lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that similar sulfonamide derivatives possess significant antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as specific fungal strains. The structure-activity relationship suggests that modifications to the thiophene and pyridine components can enhance antimicrobial potency .

Enzyme Inhibition

Compounds with imidazole structures are known to act as inhibitors for various enzymes. The target enzyme c-KIT, associated with gastrointestinal stromal tumors, has been inhibited by similar compounds, indicating potential applications in treating cancers driven by c-KIT mutations . The mechanism involves competitive inhibition at the enzyme's active site, which can be further optimized through structural modifications.

Case Study 1: Anticancer Compound Development

A study synthesized novel derivatives based on the imidazole framework and tested their activity against A549 lung cancer cells. Results showed that certain derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutics. The research highlighted the importance of the thiophene and pyridine substituents in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation, a series of sulfonamide derivatives were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives had an inhibition zone comparable to or exceeding that of standard antibiotics like chloramphenicol . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

Nucleophilic Substitution

The sulfonamide nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. For example:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide derivative | 78 | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated sulfonamide | 65 |

Hydrolysis under acidic conditions (e.g., HCl/H₂O, reflux) cleaves the sulfonamide bond, yielding imidazole-4-sulfonic acid and substituted pyridine-thiophene amine .

Imidazole Ring Modifications

The 1,2-dimethylimidazole core undergoes electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

| Position | Reaction | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| C-5 | Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-Bromoimidazole derivative | >90% | |

| C-4 | Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitroimidazole analog | 75% |

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability for catalytic applications .

Pyridine-Thiophene Hybrid System Reactions

The pyridin-3-ylmethyl-thiophen-3-yl scaffold undergoes cross-coupling and oxidation:

Suzuki-Miyaura Coupling

Thiophene Oxidation

Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thiophene ring to a sulfone, altering electronic properties and bioactivity .

Functionalization via Click Chemistry

The molecule’s alkyne or azide derivatives participate in Huisgen cycloaddition:

| Substrate | Reaction Partner | Conditions | Triazole Product | Application | Source |

|---|---|---|---|---|---|

| Propargyl sulfonamide | Benzyl azide | CuSO₄, sodium ascorbate, RT | 1,2,3-Triazole-linked analog | Anticancer screening |

Biological Activity Correlation

Reaction-driven modifications significantly impact pharmacological profiles:

Stability and Degradation Pathways

Eigenschaften

IUPAC Name |

1,2-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-11-18-14(9-19(11)2)23(20,21)17-8-12-4-3-6-16-15(12)13-5-7-22-10-13/h3-7,9-10,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKHGJMENCIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.